6-Hydroxyflavanone 6-Hydroxyflavanone 6-hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 6. It has a role as a fungal xenobiotic metabolite.
Brand Name: Vulcanchem
CAS No.: 4250-77-5
VCID: VC21347676
InChI: InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2
SMILES: C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

6-Hydroxyflavanone

CAS No.: 4250-77-5

Cat. No.: VC21347676

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyflavanone - 4250-77-5

CAS No. 4250-77-5
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2
Standard InChI Key XYHWPQUEOOBIOW-UHFFFAOYSA-N
SMILES C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3
Canonical SMILES C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3

Physical and Chemical Properties

6-Hydroxyflavanone presents as a slightly yellow-cream powder in its pure form, though its appearance can range from white to orange or green depending on purity and crystalline state . The compound has been characterized through various analytical techniques, providing comprehensive data on its physicochemical properties.

Physical Properties

The following table summarizes the key physical and chemical properties of 6-Hydroxyflavanone:

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25 g/mol
Physical AppearanceWhite to orange/green powder or crystal
Melting Point220-222°C (decomposition)
Boiling Point464.3±45.0°C (Predicted)
Density1.288±0.06 g/cm³ (Predicted)
pKa9.53±0.40 (Predicted)
LogP2.955 (estimated)

The relatively high melting point of 6-Hydroxyflavanone indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group. The moderate LogP value suggests a balanced hydrophilic-lipophilic character, which may contribute to its bioavailability and membrane permeability in biological systems.

Synthesis and Thermal Characterization

The synthesis of 6-Hydroxyflavanone has been documented in scientific literature, with several methods developed for its preparation. Researchers have employed various synthetic routes to obtain this compound in high purity for subsequent studies of its properties and biological activities.

Synthesis Methods

Synthesis of 6-Hydroxyflavanone has been reported alongside other flavanone derivatives. The synthetic pathways typically involve reactions starting from appropriately substituted acetophenones and benzaldehydes, followed by cyclization reactions to form the characteristic flavanone structure . The presence of the hydroxyl group at position 6 requires careful consideration during synthesis to avoid side reactions or the formation of unwanted byproducts.

Thermal Behavior

Detailed thermal characterization of 6-Hydroxyflavanone has been conducted using thermogravimetric analysis under different atmospheric conditions. Studies have revealed interesting differences in thermal decomposition patterns between flavanone and 6-hydroxyflavanone:

"The results of thermal behavior of the flavanone under a nitrogen purge gas showed that this compound has a homogeneous degradation process while the hydroxyl group in the aromatic ring of 6-hydroxyflavanone there are two mass losses."

This observation indicates that the presence of the hydroxyl group at position 6 significantly alters the thermal stability profile of the compound. The thermal decomposition studies were conducted under both oxygen and nitrogen purge gases, with kinetic studies evaluated at different heating rates (5, 10, and 20°C min⁻¹) using sample masses of approximately 2 mg in open crucibles . The isoconversional method was employed to determine activation energies as a function of the conversion degree, providing valuable insights into the decomposition mechanisms of this flavonoid.

Analytical Applications

Beyond its therapeutic potential, 6-Hydroxyflavanone has found applications in analytical chemistry and as a research tool in biochemical investigations.

Enantiomeric Separation

6-Hydroxyflavanone has been utilized for the enantiomeric separation of flavonoids using polysaccharide-based chiral stationary phases by nano-liquid chromatography (nano-LC) . This application leverages the structural features of 6-HF to achieve high-resolution separation of stereoisomers, which is crucial for the analysis of complex natural products and pharmaceutical compounds.

Research Tool in Anticancer Studies

Another important application of 6-Hydroxyflavanone is as a research tool for investigating apoptotic mechanisms in cancer cells:

"6-HF may be employed as synthetic flavone to investigate the mechanism of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) induced cytotoxic and apoptotic effects in HeLa cancer cells."

This application highlights the utility of 6-HF beyond its direct therapeutic effects, serving as a valuable probe for understanding fundamental cellular processes relevant to cancer research.

Metabolic Fate and Biotransformations

Understanding the metabolic transformations of 6-Hydroxyflavanone is essential for evaluating its bioavailability and potential for drug development.

Biotransformation Studies

The biotransformation of 6-Hydroxyflavanone by Aspergillus niger strains has been documented, providing insights into potential microbial metabolism of this compound . Such studies are valuable for understanding how 6-HF might be transformed in the environment or during fermentation processes.

Metabolite Identification

Research has identified 6-Hydroxyflavanone as a metabolite of flavanone upon incubation with rat liver microsomes, as determined by positive ion electrospray LC/MS analysis . This finding suggests that 6-HF could be formed endogenously through metabolic processes involving cytochrome P450 enzymes, potentially contributing to the biological effects observed after administration of precursor compounds.

Structural Characterization and Analytical Methods

Various analytical techniques have been employed to characterize 6-Hydroxyflavanone and its derivatives, providing detailed structural information necessary for quality control and research applications.

Crystal Structure

The crystal structure of both S and R enantiomers of 6-Hydroxyflavanone has been reported to have four crystallographic sites of the unit cell in an approximate 3:1/1:3 ratio . This information is valuable for understanding the three-dimensional arrangement of the molecules in the solid state and the potential impact of stereochemistry on biological activity.

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